

Application Notes and Protocols for NP-1815-PX in Electrophysiology Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] P2X4 receptors are non-selective cation channels, permitting the influx of Na+, K+, and Ca2+ upon activation.[3] These receptors are implicated in a variety of physiological and pathophysiological processes, including chronic pain, inflammation, and cardiovascular regulation, making them a key target for drug discovery.[1][3][4]

These application notes provide detailed protocols for the characterization of **NP-1815-PX** and other P2X4 receptor modulators using electrophysiological techniques. The information is intended to guide researchers in designing and executing experiments to investigate the effects of **NP-1815-PX** on P2X4 receptor function.

Data Presentation: Quantitative Analysis of P2X4 Receptor Modulators

The following tables summarize the potency of the endogenous agonist ATP and various P2X4 receptor antagonists, including **NP-1815-PX**. This data is crucial for experimental design, such as determining appropriate compound concentrations.

Table 1: Potency of ATP on P2X4 Receptors



Species	EC50 (μM)	Notes
Human	0.747 ± 0.180	[5]
Mouse	0.565 ± 0.085	[5]
Rat	~7	[6]

EC50 values represent the concentration of ATP required to elicit a half-maximal response.

Table 2: Comparative Potency of P2X4 Receptor Antagonists

Antagonist	Species	IC50	Notes
NP-1815-PX	Human	0.26 μΜ	A novel selective P2X4 receptor antagonist.[1]
5-BDBD	Human	1.0 μΜ	A selective competitive antagonist.[5][6]
BX-430	Human	0.426 ± 0.162 μM	Selective for human over mouse P2X4.[5]
PSB-12062	Human	248 ± 41 nM	N-substituted phenoxazine derivative.[5]
TNP-ATP	Human	17 ± 5 μM	Broad-spectrum P2X antagonist.[5]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the ATP-induced response.

Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology for Characterizing NP-1815-PX

Methodological & Application





This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of **NP-1815-PX** on P2X4 receptor currents. This technique is the gold standard for characterizing ion channel modulators, providing a direct measure of ion channel activity.[1] [7]

1. Cell Preparation:

• Culture mammalian cells (e.g., HEK293 or 1321N1) stably or transiently expressing the P2X4 receptor of the desired species (human, rat, or mouse) on glass coverslips.[1][6]

2. Solutions:

- Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Adjust osmolarity to ~290 mOsm and bubble with carbogen (95% O₂ / 5% CO₂) for at least 15 minutes before use.[6][8]
- Intracellular Solution (ICS) (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm. Filter through a 0.2 μm filter.[6]

3. Pipette Preparation:

 Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with ICS.[6][9]

4. Recording Procedure:

- Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with ECS at a rate of 1.5-2 mL/min.[6]
- Fill a patch pipette with ICS and approach a cell under visual guidance while applying slight positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a high-resistance $(>1 \text{ G}\Omega)$ seal.

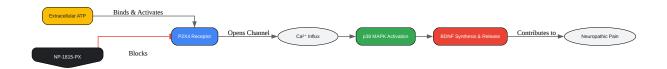


- Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
- Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV.[6]
- Allow the cell to stabilize for a few minutes.
- 5. Compound Application and Data Acquisition:
- Apply ATP (at a concentration around the EC80, e.g., 1.5 μM for human P2X4) using a fastperfusion system to elicit an inward current.[5][6]
- To test the effect of NP-1815-PX, pre-incubate the cell with the desired concentration of NP-1815-PX for a set period (e.g., 2 minutes) before co-applying it with ATP.[10]
- Record the current responses using a patch-clamp amplifier and appropriate data acquisition software.
- Wash out the antagonist to observe the reversibility of the inhibition.
- 6. Data Analysis:
- Measure the peak amplitude of the ATP-induced current in the absence and presence of different concentrations of NP-1815-PX.
- Calculate the percentage of inhibition for each concentration.
- Fit the concentration-response data to a logistical equation to determine the IC50 value of NP-1815-PX.

Visualizations: Signaling Pathways and Experimental Workflow P2X4 Receptor Signaling in Microglia

Activation of P2X4 receptors on microglia by ATP leads to a calcium influx, which in turn activates the p38 MAPK signaling pathway. This cascade results in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key mediator in neuropathic pain.[4]



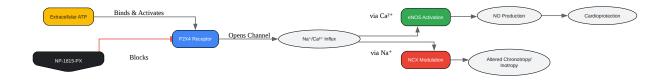


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P2X4 signaling in microglia.

P2X4 Receptor Signaling in Cardiac Myocytes

In cardiac myocytes, P2X4 receptor activation leads to localized calcium influx, which can activate endothelial nitric oxide synthase (eNOS). This pathway may play a cardioprotective role. Additionally, the influx of Na+ through P2X4 can modulate the activity of the Na+/Ca2+ exchanger (NCX), influencing cardiac chronotropy and inotropy.[3][7][11]



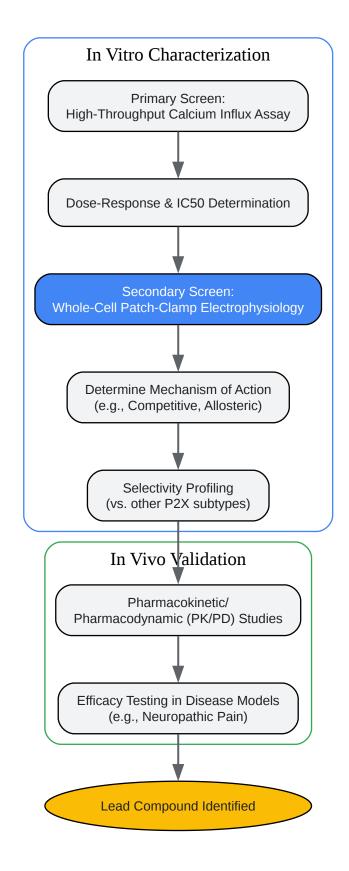
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P2X4 signaling in cardiac myocytes.

Experimental Workflow for P2X4 Antagonist Characterization

The following diagram outlines a typical workflow for the discovery and validation of a new P2X4 antagonist like **NP-1815-PX**.





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Workflow for P2X4 antagonist validation.



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